

Application Notes: Therapeutic Drug Monitoring of Desmethylcitalopram

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Compound of Interest

Compound Name: *Desmethylcitalopram
hydrochloride*

Cat. No.: *B563781*

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Introduction

Desmethylcitalopram (DCIT) is the primary and pharmacologically active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressants, citalopram and its S-enantiomer, escitalopram.[1] Like its parent compounds, desmethylcitalopram functions as an SSRI and contributes to the overall therapeutic effect. The metabolism of citalopram to desmethylcitalopram is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[2][3] Therapeutic Drug Monitoring (TDM) of desmethylcitalopram, in conjunction with its parent drug, is a valuable tool for optimizing treatment outcomes, particularly in patients with non-response, adverse effects, or suspected non-adherence. Large inter-individual variations in the pharmacokinetics of antidepressants necessitate the development of adequate tools for optimizing treatment. This document provides a detailed protocol for the quantitative analysis of desmethylcitalopram in human plasma or serum using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is a common and robust method for this application.

Clinical Significance

The monitoring of desmethylcitalopram levels alongside citalopram is important for several reasons:

- **Assessment of Metabolism:** The ratio of desmethylcitalopram to citalopram can provide insights into the patient's metabolic phenotype, particularly the activity of the CYP2C19

enzyme.

- **Contribution to Clinical Response:** Studies have suggested that higher concentrations of desmethylcitalopram may be associated with a more significant reduction in depression scores, indicating its contribution to the antidepressant effect.^[4]^[5] One study indicated that a high concentration of N-desmethylcitalopram (>73.25 ng/mL) was associated with a more significant reduction in Hamilton Depression Rating Scale (HDRS) scores.^[5]
- **Toxicity:** Although not definitively established, elevated levels of the metabolite could potentially contribute to adverse effects.
- **Adherence:** Undetectable or very low levels of both the parent drug and metabolite can indicate non-adherence to the prescribed medication.

While a definitive therapeutic reference range for desmethylcitalopram alone is not firmly established, its concentration is typically evaluated in relation to the parent drug. The median S-desmethylcitalopram level has been observed to be approximately 60% of the parent substance, S-citalopram.^[6]

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Desmethylcitalopram

Parameter	Typical Value	Reference
Linearity Range	0.3 - 100 ng/mL	[7]
5 - 75 ng/mL	[8]	
10 - 300 ng/mL	[9]	
Limit of Quantification (LOQ)	0.3 ng/mL	[7]
5.0 ng/mL	[10]	
0.5 ng/mL	[9]	
Limit of Detection (LOD)	Not always reported	[7]
Intraday Precision (%CV)	0.9 - 8.4%	
3 - 11%	[9]	
Interday Precision (%CV)	0.9 - 9.6%	[7]
3 - 11%	[9]	
Accuracy/Trueness	97.1 - 103.6%	
Recovery	>70%	[9]
73 - 95% (as a secondary amine)		

Experimental Protocols

Protocol 1: Quantification of Desmethylocitalopram in Human Plasma/Serum by LC-MS/MS

This protocol is a representative method based on commonly published procedures.[\[7\]](#)

1. Materials and Reagents

- Desmethylocitalopram certified reference material
- Desmethylocitalopram-d3 (or other suitable isotopic internal standard)

- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Ammonium acetate
- Human plasma/serum (drug-free for calibration and quality control)
- Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates/tubes

2. Sample Preparation (Solid Phase Extraction - SPE)

- Sample Pre-treatment: To 200 μ L of plasma/serum, add 20 μ L of internal standard working solution (e.g., Desmethylocitalopram-d3 at 1 μ g/mL). Vortex for 10 seconds.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute the analyte and internal standard with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions

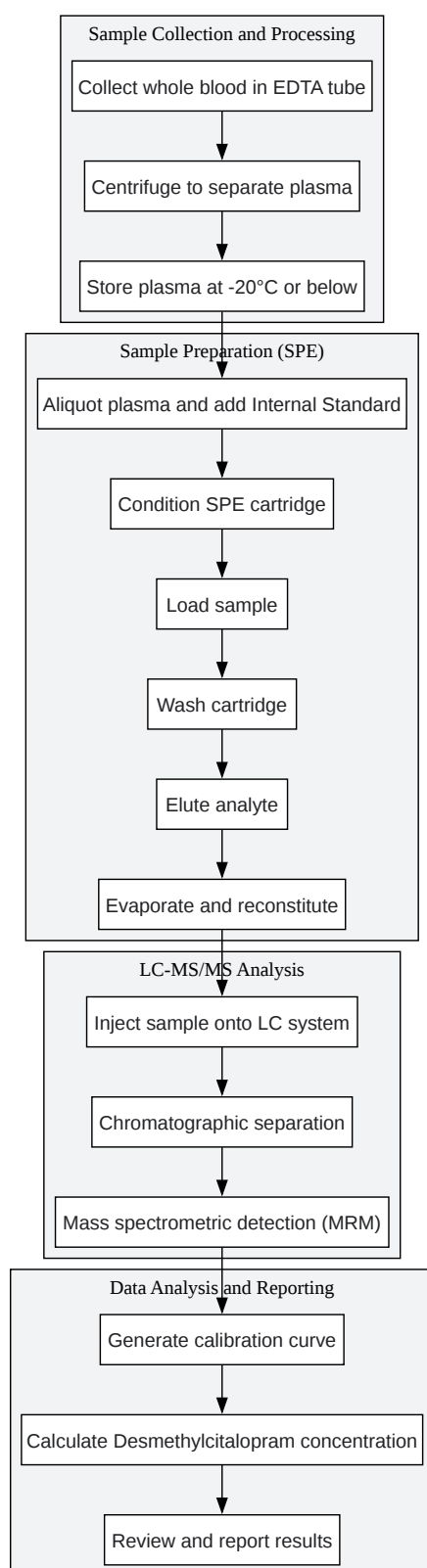
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 μ m).
- Mobile Phase:

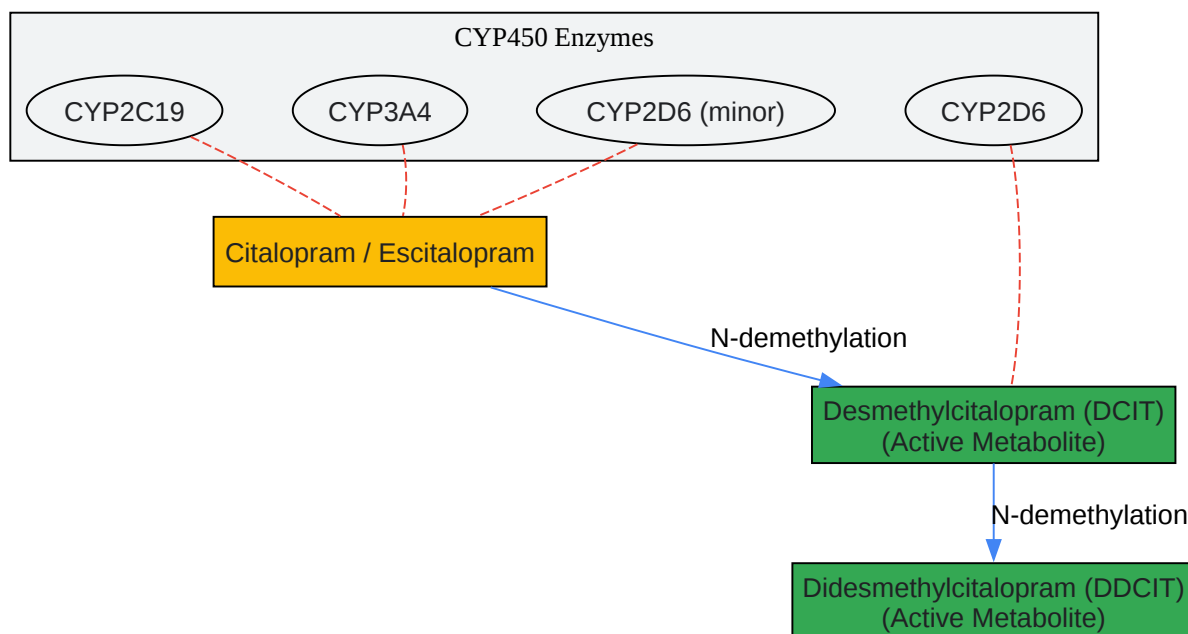
- A: 10 mM ammonium acetate in water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A suitable gradient to separate desmethylcitalopram from other matrix components and its parent drug.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Ionization Mode: ESI Positive
- MRM Transitions:
 - Desmethylcitalopram: Q1/Q3 (e.g., 311.2 → 109.1)
 - Desmethylcitalopram-d3 (IS): Q1/Q3 (e.g., 314.3 → 262.1)

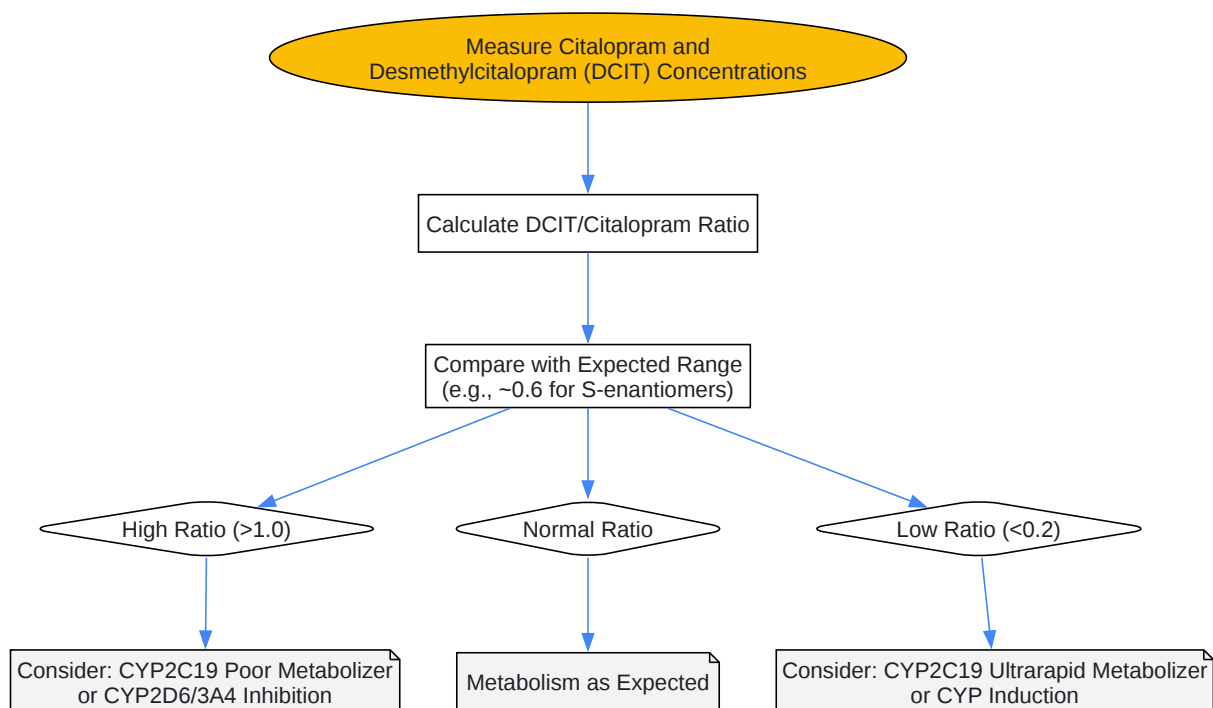
4. Data Analysis

- Quantify desmethylcitalopram concentrations using a calibration curve prepared in drug-free plasma/serum.
- The concentration of the analyte is determined from the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations







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